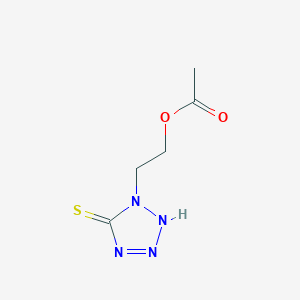
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl acetate is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a sulfanylidene group and an ethyl acetate moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl acetate can be achieved through various synthetic routes. One common method involves the reaction of 2-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major product formed from this reaction is the corresponding sulfoxide or sulfone derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major product formed is the corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or alcohols. The major products formed are the corresponding amides or esters.
Scientific Research Applications
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The sulfanylidene group is known to interact with thiol-containing enzymes, leading to the inhibition of their activity. This can result in the disruption of essential cellular processes, ultimately leading to cell death. The ethyl acetate moiety may also play a role in enhancing the compound’s solubility and bioavailability, allowing it to effectively reach its target sites within the body.
Comparison with Similar Compounds
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl acetate can be compared with other similar compounds, such as:
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetamide: This compound has a similar structure but lacks the ethyl acetate moiety, which may affect its solubility and bioavailability.
2-(5-sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)acetic acid: This compound has a carboxylic acid group instead of the ethyl acetate moiety, which may influence its reactivity and biological activity.
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate: This compound has a pentyl group instead of an ethyl group, which may affect its physical properties and interactions with biological targets.
Properties
CAS No. |
63633-68-1 |
|---|---|
Molecular Formula |
C5H8N4O2S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-(5-sulfanylidene-2H-tetrazol-1-yl)ethyl acetate |
InChI |
InChI=1S/C5H8N4O2S/c1-4(10)11-3-2-9-5(12)6-7-8-9/h2-3H2,1H3,(H,6,8,12) |
InChI Key |
TUZLKQJSVKJOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1C(=S)N=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)
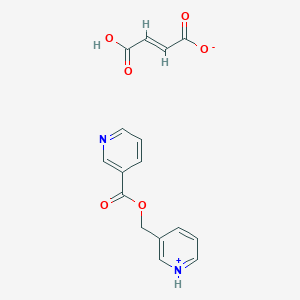
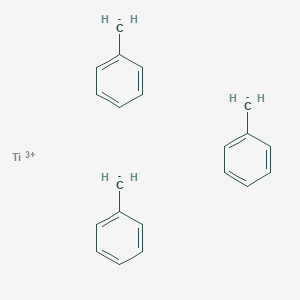

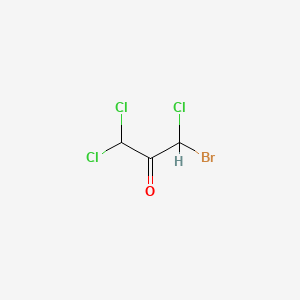


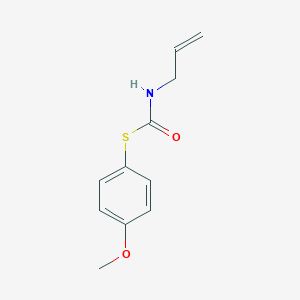
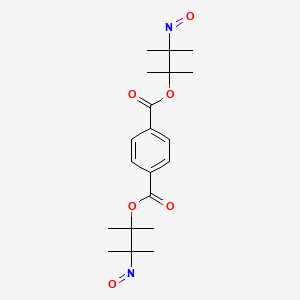

sulfanium bromide](/img/structure/B14504786.png)
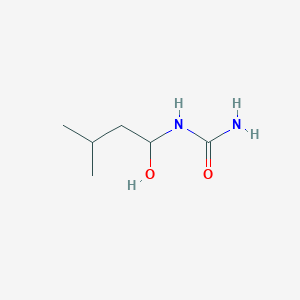

![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
